5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine

Lipophilicity Drug-likeness Permeability

Researchers require fragment libraries with balanced lipophilicity and intrinsic NMR handles for FBDD, yet many 2-aminothiazoles lack a unique spectroscopic signature. CAS 893724-17-9 solves this with a single 19F nucleus enabling direct ligand-observe NMR without labeling. - **Key Metric:** XLogP3 ≈ 3.3 (distinct from 2.4-2.9 unsubstituted and 4.2 dichloro analogs); MW 242.7 g/mol fragment-compliant. - **Application:** Privileged ATP-competitive kinase scaffold; free 2-amino group for rapid amide/sulfonyl/urea library synthesis. - **Supply:** ≥95% research-grade purity; bulk custom synthesis available upon request.

Molecular Formula C10H8ClFN2S
Molecular Weight 242.7
CAS No. 893724-17-9
Cat. No. B2875827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine
CAS893724-17-9
Molecular FormulaC10H8ClFN2S
Molecular Weight242.7
Structural Identifiers
SMILESC1=CC(=C(C=C1CC2=CN=C(S2)N)Cl)F
InChIInChI=1S/C10H8ClFN2S/c11-8-4-6(1-2-9(8)12)3-7-5-14-10(13)15-7/h1-2,4-5H,3H2,(H2,13,14)
InChIKeyXCLVAYKNTWGKSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine: Identity and Classification


5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine (CAS 893724-17-9) is a synthetic, fragment-sized 2-aminothiazole derivative (MW 242.70, C₁₀H₈ClFN₂S) bearing a 3-chloro-4-fluorobenzyl substituent at the thiazole 5-position [1]. It belongs to the privileged 2-aminothiazole scaffold class, widely recognized for its versatility in medicinal chemistry and drug discovery [2]. The compound is commercially supplied as a research-grade building block (typical purity ≥95%) by multiple vendors for use in fragment-based drug discovery (FBDD), kinase inhibitor design, and antimicrobial screening programs .

Fragment-based drug discovery library member
Kinase inhibitor scaffold hopping and SAR
Antimicrobial lead generation studies
¹⁹F NMR-based fragment screening

Procurement Risk Factors for 893724-17-9


Although the 2-aminothiazole scaffold is abundant, the specific 3-chloro-4-fluorobenzyl substitution pattern at the 5-position cannot be replicated by simple halogen swapping or regioisomeric rearrangement without altering key molecular recognition features [1]. The mixed chloro-fluoro pattern confers a distinct lipophilicity window (XLogP3 ≈ 3.3) that diverges from both the unsubstituted benzyl analog (LogP ≈ 2.4–2.9) and the bis-chloro analog (LogP ≈ 4.2), directly affecting membrane permeability, solubility, and off-target binding profiles . Furthermore, the 5-benzyl connectivity (via a methylene spacer) provides conformational flexibility absent in the 4-aryl regioisomer, while the fluorine atom uniquely enables ¹⁹F NMR-based screening and metabolic stabilization that chlorine alone cannot provide [2].

Halogen pattern

Mixed Cl/F substitution may shift LogP and binding profiles vs. mono- or bis-chloro analogs.

Regioisomerism

5-benzyl connectivity provides distinct conformational flexibility not found in 4-aryl regioisomer.

¹⁹F detectability

Non-fluorinated analogs lack ¹⁹F NMR screening capability, limiting direct binding assay compatibility.

Differentiation Evidence: 893724-17-9 vs. Closest Analogs


LogP Differentiation from Close Analogs

The target compound exhibits a calculated LogP of approximately 3.3–3.7 (PubChem XLogP3-AA = 3.3; ChemSrc LogP = 3.69), positioning it in an optimal intermediate lipophilicity range for passive membrane permeability while retaining acceptable aqueous solubility [1]. This value is substantially higher than the unsubstituted 5-benzyl analog (CAS 121952-97-4; ChemSrc LogP = 2.90; ACD/LogP = 2.37) and meaningfully lower than the 5-(3,4-dichlorobenzyl) analog (CAS 420102-86-9; ChemSrc LogP = 4.20) [2]. The approximately 0.8 log unit increase over the unsubstituted analog enhances membrane partitioning, while the approximately 0.5 log unit decrease versus the dichloro analog mitigates excessive lipophilicity that could lead to poor solubility and promiscuous binding.

Lipophilicity profile
Head-to-head
Target XLogP3 3.3 vs. unsubstituted LogP 2.90; dichloro LogP 4.20
Intermediate LogP supports balanced permeability and solubility; may reduce promiscuous binding risk
In silico predictions; confirm experimentally
Lipophilicity Drug-likeness Permeability

¹⁹F NMR Screening Capability

The presence of a single fluorine atom in the 3-chloro-4-fluorobenzyl substituent renders the target compound directly applicable to ¹⁹F NMR-based fragment screening, a widely used technique in fragment-based drug discovery (FBDD) [1]. Non-fluorinated close analogs such as 5-benzyl-1,3-thiazol-2-amine (CAS 121952-97-4) and 5-(3,4-dichlorobenzyl)-1,3-thiazol-2-amine (CAS 420102-86-9) lack this capability entirely. The 2-aminothiazole scaffold has been explicitly profiled in focused fragment libraries where ¹⁹F NMR detection was used to monitor ligand binding, with fluorinated members enabling direct observation of target engagement without requiring additional labeling [2].

¹⁹F NMR capability
Class-level
1 ¹⁹F nucleus enables direct ligand-observe NMR vs. 0 F in analogs
Eliminates secondary labeling; supports direct binding measurement
Class-level inference from 2-aminothiazole fragment libraries
Fragment-based drug discovery ¹⁹F NMR Hit validation

SCD1 Inhibitor Scaffold Validation

The target compound's core scaffold—5-(3-chloro-4-fluorobenzyl)thiazol-2-amine—has been validated through the development of a highly potent stearoyl-CoA desaturase 1 (SCD1) inhibitor. The derivative N-(5-(3-chloro-4-fluorobenzyl)thiazol-2-yl)-3-(2-hydroxyethoxy)-4-methoxybenzamide (CHEMBL552270) achieved IC₅₀ values of 1 nM (human microsomes) and 2 nM (mouse microsomes) in [¹⁴C]stearate-to-[¹⁴C]oleate conversion assays [1]. This demonstrates that simple derivatization of the 2-amino group can yield nanomolar-potency tool compounds and lead molecules, whereas the unsubstituted 5-benzyl scaffold lacks comparable validated derivative potency at this level in public databases.

SCD1 inhibitor potency
Head-to-head
Derivative IC₅₀ 1 nM (human), 2 nM (mouse); no comparable data for unsubstituted analog
Supports scaffold validation for kinase/SAR exploration
Potency from specific derivative; parent amine reactivity may differ
SCD1 inhibition Metabolic disease Scaffold derivatization

Regioisomeric Conformational Flexibility Advantage

The target compound's 5-benzyl substitution (methylene spacer between thiazole and aryl ring) provides two rotatable bonds between the thiazole core and the halogenated phenyl ring, enabling conformational adaptation to diverse protein binding pockets [1]. In contrast, the regioisomer 4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine (CAS 145029-83-0, MW 228.67, LogP = 3.02 from Leyan) has a direct aryl-thiazole bond with only one rotatable bond connecting the ring systems, restricting conformational freedom . Additionally, the target compound has four H-bond acceptors (thiazole N, thiazole S, amine N, and aryl F) versus only two for the 4-aryl regioisomer, offering greater hydrogen-bonding potential with target proteins.

Conformational flexibility
Class-level
2 rotatable bonds, 4 HBA vs. 4-aryl regioisomer: 1 bond, 2 HBA
Enables induced-fit binding modes; distinct pharmacophoric geometry
Structural comparison; binding impact requires experimental validation
Regioisomerism Conformational flexibility Structure-activity relationships

Physicochemical Drug-Likeness Assessment

The target compound meets established fragment-like (Rule of Three: MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) and lead-like property criteria, with MW = 242.70, HBD = 1, HBA = 4, TPSA = 67.2 Ų, and rotatable bonds = 2 [1]. The 2-aminothiazole scaffold has been explicitly characterized as a 'privileged' yet 'promiscuous' fragment scaffold requiring careful hit validation; the specific 5-(3-chloro-4-fluorobenzyl) decoration provides a balanced property profile that partially mitigates the nonspecific reactivity concerns documented for simpler 2-aminothiazoles in fragment libraries [2][3].

Fragment-like properties
Class-level
MW 242.7, HBD 1, HBA 4, TPSA 67.2 Ų; meets Ro5, exceeds Ro3 HBA by 1
Suitable as hit-to-lead starting point with property-adjusted growth room
Class-level assessment; promiscuity risk noted for 2-aminothiazoles
Drug-likeness Fragment screening Physicochemical properties

Multi-Vendor Commercial Availability

The target compound is stocked by at least five independent suppliers (AKSci, American Elements, Santa Cruz Biotechnology, Fujifilm Wako/Enamine, ChemScene, Leyan) in quantities ranging from 50 mg to 10 g at ≥95% purity . Pricing at the 1 g scale ranges from approximately $510 (Santa Cruz Biotechnology) to ¥295,300 (Fujifilm Wako). In contrast, the 4-aryl regioisomer (CAS 145029-83-0) is less broadly stocked and the 5-(3,4-dichlorobenzyl) analog (CAS 420102-86-9) is available but with fewer vendor options and generally higher per-gram pricing. The target compound benefits from established Hantzsch thiazole synthesis methodology, supporting reliable custom resupply if needed.

Commercial availability
Data to verify
≥5 suppliers; quantities 50 mg–10 g; purity ≥95%
Reduces single-source procurement risk; supports supply continuity
Vendor data as of April 2026; verify stock before ordering
Commercial availability Procurement Supply chain

Application Scenarios for 893724-17-9


Fragment Library for ¹⁹F NMR Screening

The compound is ideally suited as a fluorinated member of focused 2-aminothiazole fragment libraries, where its single ¹⁹F nucleus enables direct ligand-observe NMR screening without isotopic labeling or reporter displacement assays [1]. Its intermediate LogP (3.3) and fragment-compliant MW (242.7) ensure adequate solubility for NMR experiments at typical fragment concentrations (200–500 µM), while the free 2-amino group provides a straightforward synthetic handle for hit elaboration [2].

Kinase Inhibitor Scaffold Hopping and SAR

Given that 2-aminothiazoles are established ATP-competitive kinase inhibitor scaffolds and that the 3-chloro-4-fluorobenzyl substitution has been validated in potent SCD1 inhibitors (derivative IC₅₀ = 1 nM), this compound serves as an ideal starting material for parallel amide library synthesis targeting the kinome [1]. The LogP differentiation from the unsubstituted analog (~0.8 log units higher) provides a meaningful shift in kinase selectivity profiles without requiring scaffold redesign [2].

Regioisomeric Probe for Pharmacophore Mapping

The distinct 5-benzyl connectivity (vs. 4-aryl in CAS 145029-83-0) makes this compound an essential regioisomeric probe for mapping the spatial requirements of target binding pockets [1]. The additional methylene spacer and rotatable bond alter the distance and angular relationship between the 2-amino H-bond donor and the halogenated aryl ring, enabling researchers to distinguish between binding modes that require coplanar vs. offset pharmacophoric elements [2].

Antimicrobial Lead Generation

2-Aminothiazoles have demonstrated broad-spectrum antimicrobial activity across multiple studies [1]. The target compound's balanced LogP (3.3 vs. >4.0 for the dichloro analog) may reduce membrane-disruptive cytotoxicity while retaining sufficient lipophilicity for bacterial membrane penetration. The free amine enables rapid diversification into acyl, sulfonyl, and urea derivatives for systematic antimicrobial SAR, with the mixed halogen pattern offering additional opportunities for halogen-bonding interactions with bacterial targets [2].

Application
Selection Property
Validation Focus
¹⁹F NMR Fragment Screening
Fluorinated 2-aminothiazole scaffold
¹⁹F ligand-observe binding assays and hit validation
Kinase Inhibitor SAR
5-(3-Cl-4-F-benzyl) substitution pattern
Kinome selectivity profiling and amide library diversification
Pharmacophore Mapping
5-benzyl regioisomeric connectivity
Binding mode differentiation (flexible vs. coplanar)
Antimicrobial Lead Generation
Balanced lipophilicity (intermediate LogP range)
Membrane penetration and bacterial target SAR

Technical Documentation Hub

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